![molecular formula C12H17BrO B15051269 [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene](/img/structure/B15051269.png)
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene is an organic compound with the molecular formula C12H17BrO and a molecular weight of 257.17 g/mol . This compound is characterized by a benzene ring substituted with a 3-bromo-2,2-dimethylpropoxy group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene typically involves the reaction of 3-bromo-2,2-dimethylpropanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of [(3-Bromo-2,2-dimethylpropoxy)methyl]benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the benzene ring can undergo various aromatic substitution reactions. These interactions can modulate biochemical pathways and affect cellular functions .
Vergleich Mit ähnlichen Verbindungen
[(3-Bromo-2,2-dimethylpropoxy)methyl]benzene can be compared with similar compounds such as:
[(3-Bromo-2-methylpropoxy)methyl]benzene: Similar structure but with a methyl group instead of a dimethyl group.
[(3-Chloro-2,2-dimethylpropoxy)methyl]benzene: Similar structure but with a chlorine atom instead of a bromine atom.
[(3-Bromo-2,2-dimethylpropoxy)methyl]toluene: Similar structure but with a toluene ring instead of a benzene ring.
Eigenschaften
Molekularformel |
C12H17BrO |
|---|---|
Molekulargewicht |
257.17 g/mol |
IUPAC-Name |
(3-bromo-2,2-dimethylpropoxy)methylbenzene |
InChI |
InChI=1S/C12H17BrO/c1-12(2,9-13)10-14-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |
InChI-Schlüssel |
MWIZCBREQFCQEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC=CC=C1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-propyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15051188.png)
![(6S,7S,7aS)-7-ethyl-6-fluoro-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B15051190.png)
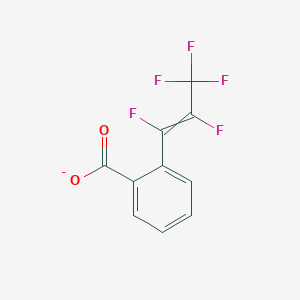
![[(1-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051192.png)
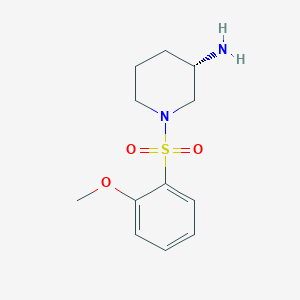
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B15051205.png)
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
amine](/img/structure/B15051223.png)
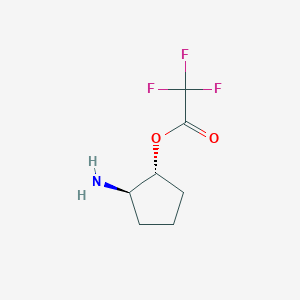
![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
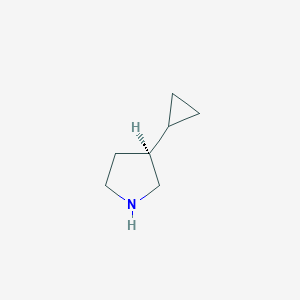
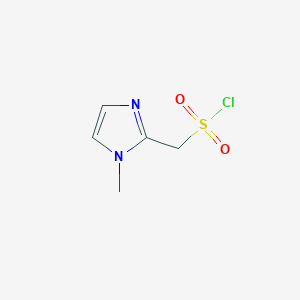
![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)

